molecular formula C17H27NO3 B13706963 N-(3,4-Dihydroxybenzyl)-8-methylnonanamide

N-(3,4-Dihydroxybenzyl)-8-methylnonanamide

Cat. No.: B13706963
M. Wt: 293.4 g/mol
InChI Key: CHVITUBMXXIZHX-UHFFFAOYSA-N
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Description

N-(3,4-Dihydroxybenzyl)-8-methylnonanamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzyl group substituted with two hydroxyl groups at the 3 and 4 positions, linked to an 8-methylnonanamide chain. The presence of hydroxyl groups on the benzyl ring imparts significant reactivity, making it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dihydroxybenzyl)-8-methylnonanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dihydroxybenzaldehyde and 8-methylnonanoic acid.

    Formation of Intermediate: The 3,4-dihydroxybenzaldehyde is first converted to 3,4-dihydroxybenzylamine through a reductive amination process.

    Amide Bond Formation: The 3,4-dihydroxybenzylamine is then reacted with 8-methylnonanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the amide bond, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dihydroxybenzyl)-8-methylnonanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzyl ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding dihydroxybenzyl alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Dihydroxybenzyl alcohol

    Substitution: Ethers or esters

Scientific Research Applications

N-(3,4-Dihydroxybenzyl)-8-methylnonanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-Dihydroxybenzyl)-8-methylnonanamide involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

    Cell Signaling: It can modulate cell signaling pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

N-(3,4-Dihydroxybenzyl)-8-methylnonanamide can be compared with other similar compounds such as:

    N-(3,4-Dihydroxybenzyl)-2,4-dihydroxybenzamide: Similar structure but with additional hydroxyl groups, leading to different reactivity and applications.

    3,4-Dihydroxybenzylamine: Lacks the nonanamide chain, making it less hydrophobic and altering its biological activity.

    8-Methylnonanoic Acid:

Properties

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

IUPAC Name

N-[(3,4-dihydroxyphenyl)methyl]-8-methylnonanamide

InChI

InChI=1S/C17H27NO3/c1-13(2)7-5-3-4-6-8-17(21)18-12-14-9-10-15(19)16(20)11-14/h9-11,13,19-20H,3-8,12H2,1-2H3,(H,18,21)

InChI Key

CHVITUBMXXIZHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)O)O

Origin of Product

United States

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